molecular formula C16H12ClN5 B2366208 6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile CAS No. 2380088-74-2

6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile

Cat. No.: B2366208
CAS No.: 2380088-74-2
M. Wt: 309.76
InChI Key: YHYWEKAKFOQHHA-UHFFFAOYSA-N
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Description

6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile is a complex organic compound that features a benzimidazole moiety, an azetidine ring, and a chloropyridine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, high-throughput synthesis techniques, and continuous flow reactors to scale up the production process .

Chemical Reactions Analysis

Types of Reactions

6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole moiety can yield benzimidazole N-oxides .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-[3-(Benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile involves its interaction with specific molecular targets:

Properties

IUPAC Name

6-[3-(benzimidazol-1-yl)azetidin-1-yl]-5-chloropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5/c17-13-5-11(6-18)7-19-16(13)21-8-12(9-21)22-10-20-14-3-1-2-4-15(14)22/h1-5,7,10,12H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHYWEKAKFOQHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=C(C=N2)C#N)Cl)N3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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